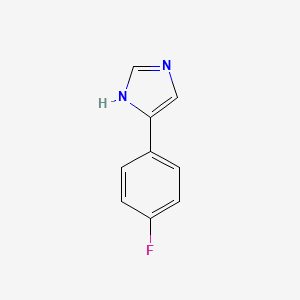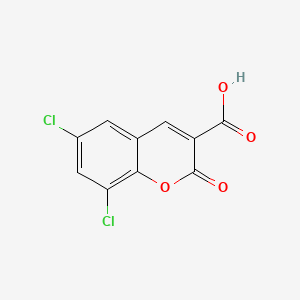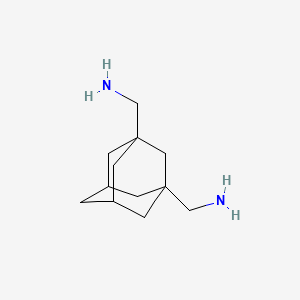
7-Methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the linear formula C10H13NO . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, has been discussed in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with a methoxy group attached at the 7th position . The InChI code for this compound is 1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs have been studied extensively . Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
7-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It is a white to yellow solid at room temperature .Scientific Research Applications
Medicinal Chemistry
7-Methoxy-1,2,3,4-tetrahydroisoquinoline is a type of 1,2,3,4-tetrahydroisoquinolines (THIQ) which form an important class of isoquinoline alkaloids . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities .
Biological Activities
THIQ based natural and synthetic compounds, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of novel therapeutic agents.
Structural-Activity Relationship (SAR) Studies
The structural–activity relationship (SAR) of THIQ analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, is a significant area of research . Understanding the SAR can help in the development of novel THIQ analogs with potent biological activity .
Synthetic Strategies
7-Methoxy-1,2,3,4-tetrahydroisoquinoline can be used in synthetic strategies for constructing the core scaffold of THIQ . This is crucial in the synthesis of various alkaloids displaying multifarious biological activities.
Precursors for Alkaloids
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. 7-Methoxy-1,2,3,4-tetrahydroisoquinoline can act as a precursor for various alkaloids.
Inhibitors of the PD-1/PD-L1 PPI
THIQ-based small-molecule inhibitors, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, have been used in the design principle of inhibitors of the PD-1/PD-L1 PPI .
Chemical Reagents
7-Methoxy-1,2,3,4-tetrahydroisoquinoline can be used as chemical reagents, organic intermediates, and in pharmaceutical research and development .
Organic Intermediates
In addition to being used as chemical reagents, 7-Methoxy-1,2,3,4-tetrahydroisoquinoline can also be used as organic intermediates . This makes it valuable in various chemical reactions and syntheses.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 1,2,3,4-tetrahydroisoquinoline analogs, including 7-Methoxy-1,2,3,4-tetrahydroisoquinoline, are promising . Due to their diverse biological activities, these compounds have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .
properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLFSXCUJYFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329096 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
43207-78-9 | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1,2,3,4-tetrahydroisoquinoline derivatives interact with enzymes?
A: Research indicates that certain 1,2,3,4-tetrahydroisoquinoline derivatives, specifically salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), can competitively inhibit the enzyme catechol-O-methyltransferase (COMT). [] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine to catecholamines, like dopamine, norepinephrine, and epinephrine, as well as their hydroxylated metabolites. By inhibiting COMT, these compounds could potentially increase the levels of catecholamines in the body. This interaction suggests potential applications in researching conditions influenced by catecholamine levels.
Q2: How does the structure of κ-opioid receptor antagonists, some of which are based on the 1,2,3,4-tetrahydroisoquinoline scaffold, influence their duration of action?
A: Research suggests a strong correlation between the duration of action of certain κ-opioid receptor antagonists and their ability to activate c-Jun N-terminal kinase (JNK) 1. [] Studies on a series of 1,2,3,4-tetrahydroisoquinoline-based antagonists revealed that compounds with longer durations of action, like RTI-5989-97 [(3S)-7-hydroxy-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-2-methyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide], were associated with increased JNK1 activation. Conversely, antagonists with shorter durations of action, like RTI-5989-212 [(3R)-N-[(1S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-(2-methylpropyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide], did not significantly activate JNK1. This structure-activity relationship highlights the potential role of JNK1 activation in the prolonged effects of specific κ-opioid receptor antagonists.
Q3: How does the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline affect its optical properties?
A: Studies using optical rotatory dispersion (ORD) spectroscopy demonstrated that the protonation state of N-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline significantly impacts its optical activity in the visible spectral range. [] While the Cotton effects below 300 nm, associated with electronic transitions within the aromatic ring system, remained largely unaffected by protonation, the sign of rotation in the visible region reversed upon protonation in a methanolic HCl solution. This finding suggests a change in the molecule's overall conformation or electronic structure upon interaction with a proton, highlighting the sensitivity of ORD spectroscopy to subtle structural and electronic perturbations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


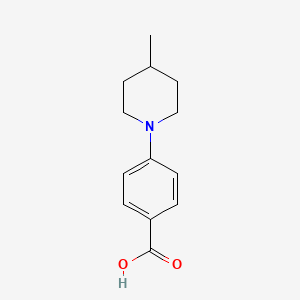
![2-[2-(2H-[1,2,4]Triazol-3-ylsulfanyl)-acetylamino]-benzoic acid](/img/structure/B1297318.png)
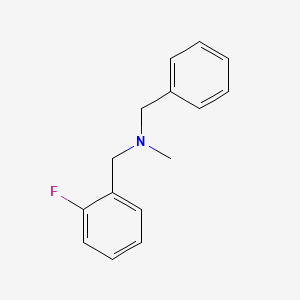
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)
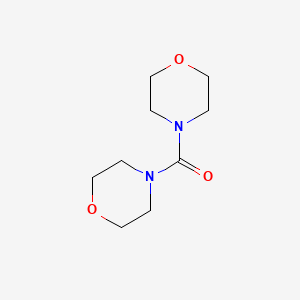
![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
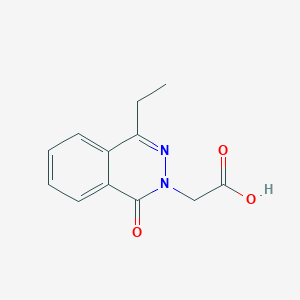
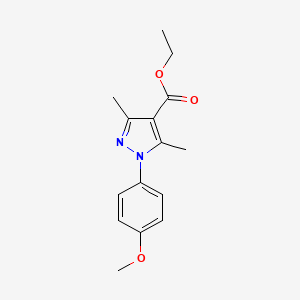

![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)
